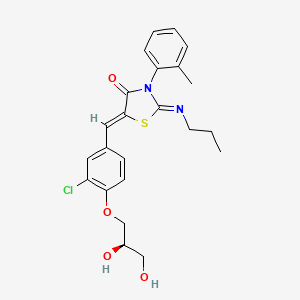
Ponesimod
Vue d'ensemble
Description
Ponesimod is a potent agonist of sphingosine-1-phophate receptor. (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). Selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively).
This compound is a potent agonist of sphingosine-1-phosphate receptor 1 (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). It selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively). This compound (3-100 mg/kg) reduces the number of circulating lymphocytes in rats in a dose-dependent manner. It reduces edema, protein extravasation, neutrophil activity, and skin levels of the proinflammatory cytokines IL-1β, IL-6, IFN-γ, and TNF-α in a mouse model of delayed-type hypersensitivity at a dose of 30 mg/kg. This compound (30 mg/kg) also prevents footpad swelling in a rat model of adjuvant-induced arthritis.
Novel potent selective sphingosine-1-phosphate receptor 1 modulator
This compound is an orally available sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) agonist that acts as a functional antagonist, with potential immunomodulating activity. Upon oral administration, this compound selectively binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes, this compound reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues.
This compound has been used in trials studying the treatment of Psoriasis, Chronic GVHD, Pharmacokinetics, Plaque Psoriasis, and Multiple sclerosis, among others.
Applications De Recherche Scientifique
Traitement de la sclérose en plaques (SEP)
Le ponesimod est un agoniste sélectif du récepteur 1 de la sphingosine-1-phosphate (S1P 1) administré par voie orale, développé par Janssen Pharmaceutical Companies of Johnson & Johnson pour le traitement de la sclérose en plaques (SEP) . Il a été approuvé aux États-Unis pour le traitement des formes récidivantes de SEP . Le médicament agit en se liant aux agonistes du S1P 1, ce qui internalise le récepteur, conduisant à l'inhibition de la sortie des lymphocytes des ganglions lymphatiques, réduisant le nombre de lymphocytes dans le sang périphérique et empêchant leur circulation vers les sites d'inflammation .
Essais cliniques et approbations
Le this compound a reçu sa première approbation le 18 mars 2021 aux États-Unis . Il a également reçu un avis favorable du CHMP dans l'UE pour le traitement des formes récidivantes de SEP .
Dosage et administration
La dose d'entretien recommandée de this compound est de 20 mg une fois par jour après une période de titration de 14 jours .
Analyse exposition-réponse
Une augmentation de l'exposition au this compound a entraîné une diminution statistiquement significative des lésions T1 Gd+ cumulées à l'IRM de la semaine 12 à la semaine 24 du traitement . Le sexe, l'âge, les lésions T1 Gd+ au départ et le score de l'échelle d'état d'incapacité élargie au départ étaient associés à un nombre plus élevé de nouvelles lésions T1 Gd+ cumulées de la semaine 12 à la semaine 24 du traitement .
Essais cliniques pour d'autres indications
Le this compound a démontré un bénéfice clinique dans une étude de phase II chez des patients atteints de psoriasis chronique en plaques ; cependant, le développement clinique du médicament dans cette indication n'a pas progressé vers des essais de phase III .
Mécanisme D'action
Target of Action
Ponesimod is a selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor expressed on the surface of lymphocytes, a type of white blood cell . This receptor plays a crucial role in the regulation of lymphocyte trafficking, which is pivotal in immune response .
Mode of Action
This compound works by binding to the S1P1 receptor on the surface of lymphocytes . This binding prevents the lymphocytes from leaving the lymph nodes, thereby reducing their availability in the blood circulation . By sequestering lymphocytes in the lymph nodes, this compound prevents these cells from contributing to an autoimmune reaction, reducing inflammation and damage in diseases like multiple sclerosis .
Biochemical Pathways
This compound’s interaction with the S1P1 receptor influences several biochemical pathways. It reduces the activation of pro-inflammatory pathways, such as those involving Toll-like receptor 4 (TLR4) and signal transducer and activator of transcription 1 (Stat1), while promoting the activation of anti-inflammatory pathways, such as those involving Stat6 . These changes in cellular signaling pathways contribute to the drug’s immunomodulatory effects.
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, with a terminal half-life of 33 hours . It is rapidly and almost completely absorbed orally, with an absolute oral bioavailability of 84% . Peak plasma and blood concentrations are reached within 2-4 hours . This compound is highly metabolized, and the parent compound, along with its two major non-clinically active metabolites, are mainly excreted in the feces (57.3-79.6%) and to a lesser extent in the urine (10.3-18.4%) .
Result of Action
The binding of this compound to the S1P1 receptor results in a dose-dependent reduction of peripheral lymphocyte counts . This effect is sustained with continued daily oral dosing and is rapidly reversible upon drug discontinuation . In the context of multiple sclerosis, this leads to a decrease in the number of Iba-1+ microglia and GFAP+ astrocytes, and the size and number of amyloid plaques, while improving spatial memory .
Action Environment
For instance, the drug’s pharmacokinetics are minimally affected by food
Analyse Biochimique
Biochemical Properties
Ponesimod plays a crucial role in biochemical reactions by interacting with sphingosine-1-phosphate receptors, particularly subtype 1 (S1P1). This interaction prevents lymphocytes from leaving lymph nodes, thereby reducing the number of lymphocytes in peripheral blood . This compound binds with high affinity to S1P1 receptors, leading to receptor internalization and degradation, making cells refractive to further stimulation by sphingosine-1-phosphate .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in multiple sclerosis, this compound reduces the migration of lymphocytes into the central nervous system, thereby decreasing inflammation and neuronal damage . Additionally, this compound has been shown to reduce neuroinflammation and increase amyloid-beta clearance in Alzheimer’s disease models by modulating toll-like receptor 4 and sphingosine-1-phosphate receptor 1 interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to sphingosine-1-phosphate receptor 1 with high affinity. This binding prevents lymphocytes from egressing from lymph nodes, reducing their presence in peripheral blood . The modulation of S1P1 receptor by this compound leads to receptor internalization and degradation, making the cells less responsive to further stimulation by sphingosine-1-phosphate . This mechanism is crucial in reducing the inflammatory response in multiple sclerosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed, reaching peak plasma concentrations within 2-4 hours . Its effects on lymphocyte counts are dose-dependent and reversible upon discontinuation of the drug. Total lymphocyte counts return to normal levels within one week after stopping treatment . The stability and degradation of this compound have been well-characterized, with a terminal half-life of approximately 33 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-dependent reductions in lymphocyte counts have been observed, with higher doses leading to more significant reductions . At high doses, this compound has been shown to attenuate inflammation, demyelination, and axonal loss in the brain and spinal cord of mice with experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis . Toxic or adverse effects at high doses have not been extensively reported.
Metabolic Pathways
This compound is extensively metabolized via multiple pathways, including direct glucuronidation and cytochrome P450-mediated oxidation . The primary metabolites are excreted mainly in the feces, with a smaller proportion excreted in the urine . The metabolic pathways involved in the biotransformation of this compound are crucial for its pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with sphingosine-1-phosphate receptors. It is highly metabolized, and the parent compound, along with its major metabolites, is mainly excreted in the feces . The distribution of this compound within the body is characterized by a moderate volume of distribution at steady state .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, sphingosine-1-phosphate receptor 1. The internalization and degradation of this receptor upon binding with this compound lead to its localization within lysosomes . This subcellular localization is essential for the drug’s mechanism of action and its ability to modulate immune responses effectively.
Propriétés
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUOXUZGSBGDU-ULCCENQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234631 | |
| Record name | Ponesimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Ponesimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P. | |
| Record name | Ponesimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
854107-55-4 | |
| Record name | Ponesimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponesimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ponesimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONESIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ponesimod?
A1: this compound is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , , , , , , ]
Q2: How does this compound interact with S1P1?
A2: this compound binds to S1P1 and initially activates the receptor. This activation is followed by receptor internalization and degradation, effectively leading to functional antagonism of S1P1. [, , ]
Q3: What are the downstream consequences of this compound's interaction with S1P1?
A3: this compound's action on S1P1 prevents the egress of lymphocytes from lymphoid organs, leading to a decrease in circulating lymphocytes, particularly T and B cells. [, , , , , , , ]
Q4: What is the significance of the reduction in circulating lymphocytes mediated by this compound?
A4: By sequestering lymphocytes in lymphoid organs, this compound reduces the infiltration of these immune cells into the central nervous system (CNS) and other target tissues, thus mitigating inflammation. [, , , , , , , ]
Q5: Does this compound affect all lymphocyte subpopulations equally?
A5: No, different T lymphocyte subsets exhibit differential sensitivities to this compound. Naïve T cells are more sensitive than memory T cells, and CD4+ T cells are more sensitive than CD8+ T cells or CD4+CD25+ T regulatory cells. []
Q6: Does this compound impact other cell types relevant to neuroinflammation?
A6: Research suggests that this compound also affects astrocytes, particularly by reducing the expression of genes associated with neuroinflammation and disease progression in these cells. []
Q7: How does this compound's action on astrocytes contribute to its therapeutic effect?
A7: By inhibiting astrocyte-mediated neuroinflammation, this compound may contribute to neuroprotection and potentially prevent demyelination in the CNS. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C29H32ClN3O4S, and its molecular weight is 554.1 g/mol. [, ]
Q9: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A9: Studies on this compound analogues suggest that modifications to the 2-propylimino and benzylidene substituents can impact aqueous solubility and S1P1 binding affinity. For instance, incorporating a 2-oxetan-3-ylimino group increased solubility while maintaining potency. []
Q10: Have any specific structural modifications been identified that enhance this compound's properties?
A10: Replacing the n-propyl group with a 2-oxetan-3-ylimino group in the this compound structure resulted in improved aqueous solubility while maintaining similar potency to the parent compound. []
Q11: What is the typical route of administration for this compound?
A11: this compound is designed for oral administration. [, , , , , , , ]
Q12: What is the absorption profile of this compound?
A12: this compound exhibits relatively fast absorption, with a time to peak concentration (Tmax) ranging from 2 to 4 hours. [, , , ]
Q13: How is this compound metabolized in the body?
A13: this compound undergoes extensive metabolism, primarily in the liver. Two major inactive metabolites, ACT-204426 (M12) and ACT-338375 (M13), have been identified. [, , ]
Q14: What are the primary routes of this compound elimination?
A14: The majority of this compound and its metabolites are eliminated through feces, with a smaller proportion excreted in urine. [, ]
Q15: What is the elimination half-life of this compound?
A15: this compound has an elimination half-life of approximately 30 hours, allowing for once-daily dosing. [, , , ]
Q16: Does food intake affect this compound pharmacokinetics?
A16: Food has a minimal effect on this compound pharmacokinetics. [, ]
Q17: What is the impact of hepatic or renal impairment on this compound disposition?
A17: Severe hepatic impairment significantly increases this compound exposure, necessitating dose adjustments. Renal impairment has a less pronounced effect on this compound pharmacokinetics. []
Q18: What is the primary pharmacodynamic effect of this compound?
A18: this compound induces a dose-dependent reduction in total lymphocyte count, which is reversible within approximately one week of discontinuation. [, , , , , , , ]
Q19: Does this compound affect heart rate?
A19: Yes, this compound can transiently decrease heart rate, particularly after the first dose. [, , , , , ]
Q20: How can the initial heart rate effects of this compound be mitigated?
A20: Gradual up-titration of the dose over several days has been shown to effectively minimize the initial heart rate effects of this compound. [, , , , , ]
Q21: Has this compound demonstrated efficacy in preclinical models of multiple sclerosis?
A21: Yes, this compound has shown efficacy in experimental autoimmune encephalomyelitis (EAE), a common animal model of multiple sclerosis. It reduces disease severity and relapse rates in both preventative and therapeutic settings. [, , ]
Q22: Are there preclinical data suggesting synergistic effects of this compound in combination with other agents?
A22: Yes, preclinical studies suggest that combining this compound with Dimethyl fumarate (DMF) may synergistically reduce disease activity in EAE models compared to either drug alone. [, ]
Q23: Has this compound been investigated in preclinical models of other diseases?
A23: Yes, research indicates this compound's potential in autoimmune diabetes. In NOD mice, it prevented diabetes development and, when combined with a CD3 antibody, promoted disease remission and self-tolerance restoration. []
Q24: What are the most commonly reported adverse events associated with this compound?
A24: The most frequent adverse events observed with this compound include nasopharyngitis, headache, upper respiratory tract infection, and transient bradycardia. [, , , ]
Q25: Are there any specific safety concerns associated with this compound use?
A25: this compound's use requires careful monitoring due to potential cardiac effects, particularly bradycardia and atrioventricular block. A gradual dose titration regimen is employed to mitigate these risks. [, , , , , , , ]
Q26: Are there any known drug-drug interactions with this compound?
A26: As this compound is primarily metabolized by the liver, co-administration with strong inhibitors or inducers of hepatic enzymes should be approached with caution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


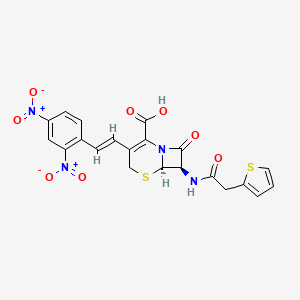
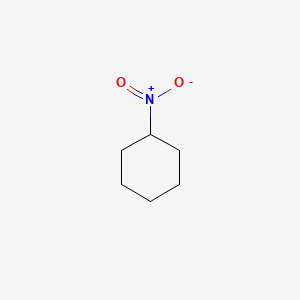
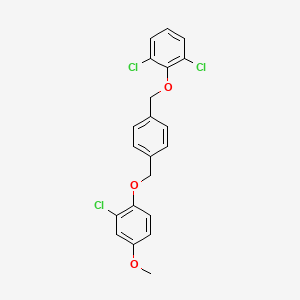
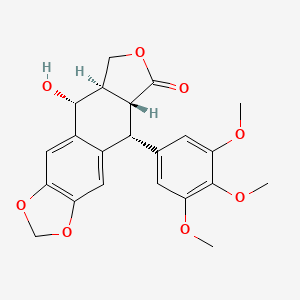

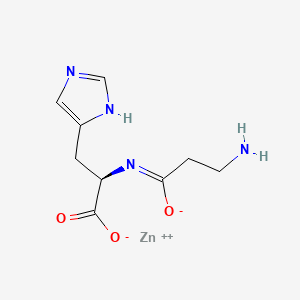

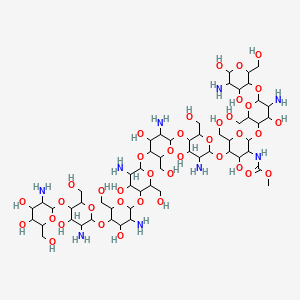


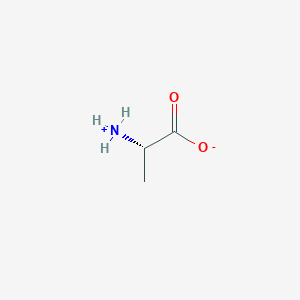
![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)


